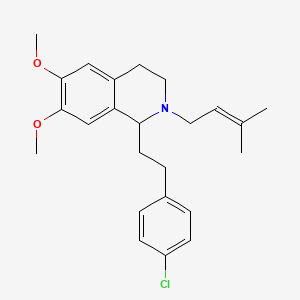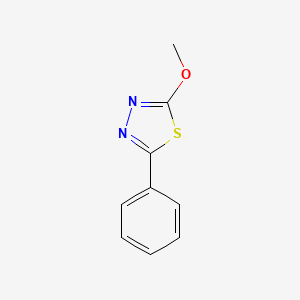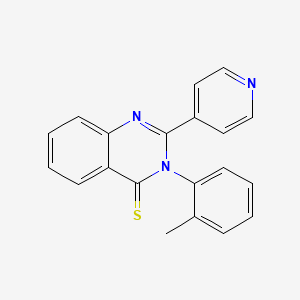
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl group, a 4-chlorophenyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Bromomethyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Attachment of the 4-Chlorophenyl Group:
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, resulting in the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or other reduced forms.
Scientific Research Applications
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-2-(4-fluorophenyl)-5-propyltetrahydrofuran: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
3-(Bromomethyl)-2-(4-chlorophenyl)-5-ethyltetrahydrofuran: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is unique due to the combination of its bromomethyl, 4-chlorophenyl, and propyl substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
89058-36-6 |
|---|---|
Molecular Formula |
C14H18BrClO |
Molecular Weight |
317.65 g/mol |
IUPAC Name |
3-(bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane |
InChI |
InChI=1S/C14H18BrClO/c1-2-3-13-8-11(9-15)14(17-13)10-4-6-12(16)7-5-10/h4-7,11,13-14H,2-3,8-9H2,1H3 |
InChI Key |
ISDKNZNRRYSSOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(O1)C2=CC=C(C=C2)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)


![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
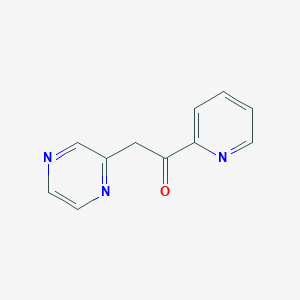

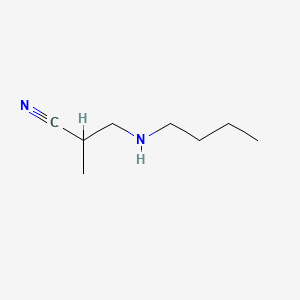
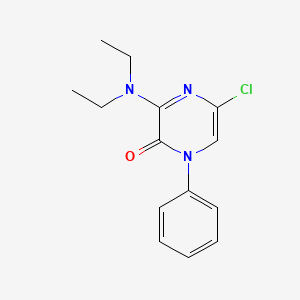
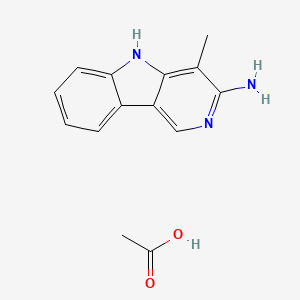
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
